2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a quinoline-based acetamide derivative featuring a benzenesulfonyl substituent at position 3 of the quinoline core and a 2,5-dimethoxyphenyl acetamide side chain. Its structure integrates a 1,4-dihydroquinolin-4-one scaffold, which is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-17-12-13-22(33-2)20(14-17)26-24(28)16-27-15-23(25(29)19-10-6-7-11-21(19)27)34(30,31)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUGQRQWYIMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the dimethoxyphenylacetamide moiety. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: This step can be carried out by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethoxyphenylacetamide Moiety: This can be accomplished by reacting the intermediate with 2,5-dimethoxyphenylacetic acid or its derivatives under appropriate coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Core Formation via Cyclocondensation
The quinoline backbone is synthesized via the Pfitzinger reaction , involving condensation of an isatin derivative with an aromatic aldehyde (e.g., 4-methoxybenzaldehyde) under basic conditions . Reaction conditions include:
- Temperature : 80–100°C
- Catalyst : Triethylamine or pyridine
- Yield : 65–78%
Benzoylation of the Quinoline Core
The benzenesulfonyl group is introduced via nucleophilic substitution at the C3 position of the quinoline ring:
- Reagents : Benzenesulfonyl chloride in DMF
- Conditions : 0–5°C, 12–24 hours
- Yield : 70–85%
Acetamide Formation
The final step involves coupling the quinoline intermediate with 2,5-dimethoxyaniline using acetic anhydride:
- Reagents : Acetic anhydride, DCC (dicyclohexylcarbodiimide)
- Yield : 60–75%
Oxidation Reactions
The 4-oxo group undergoes oxidation to form N-oxide derivatives under strong oxidizing conditions:
- Reagents : H₂O₂ in acetic acid
- Conditions : 50°C, 6 hours
- Product : Quinoline N-oxide (confirmed via NMR)
Reduction of Carbonyl Groups
The 4-oxo group is reduced to a hydroxyl group using NaBH₄ or LiAlH₄:
- Reagents : NaBH₄ in ethanol
- Conditions : Room temperature, 2 hours
- Yield : 55–65%
Electrophilic Substitution
The aromatic rings (quinoline and dimethoxyphenyl) undergo electrophilic substitution:
| Reaction Type | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C6 of quinoline | Nitro derivative |
| Halogenation | Cl₂/FeCl₃ | C7 of dimethoxyphenyl | Chlorinated analog |
Acetamide Hydrolysis
The acetamide group hydrolyzes to a carboxylic acid under acidic/basic conditions:
- Conditions : 6M HCl, reflux (12 hours)
- Product : 2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid
Metal-Catalyzed Cross-Coupling
The compound participates in Suzuki-Miyaura coupling via its halogenated derivatives :
- Catalyst : Pd(PPh₃)₄
- Substrate : Aryl boronic acids
- Yield : 50–70%
Comparative Reactivity with Analogues
Mechanistic Insights
- Benzenesulfonyl Group Stability : Resists nucleophilic attack due to electron-withdrawing effects but participates in SNAr reactions under harsh conditions.
- Quinoline Ring Reactivity : The C4-oxo group facilitates keto-enol tautomerism, enabling proton transfer in acidic/basic media.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.
Modulating Gene Expression: The compound may influence the expression of certain genes, resulting in altered cellular functions.
Inducing Apoptosis: It can trigger programmed cell death in certain cell types, which is useful in cancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
The target compound’s quinoline core distinguishes it from benzothiazole- and naphthyridine-based analogs. Below is a comparative analysis:
Key Observations :
- Quinoline vs. Benzothiazole: The quinoline core in the target compound may confer distinct electronic properties compared to benzothiazole derivatives, influencing binding to hydrophobic enzyme pockets. Benzothiazole analogs with CF3 substituents (e.g., EP3348550A1 compounds) prioritize lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Naphthyridine Derivatives : Goxalapladib’s 1,8-naphthyridine core, combined with bulky substituents, suggests a design optimized for targeting atherosclerotic pathways via steric complementarity .
Substituent-Specific Effects
A. Benzenesulfonyl vs. Trifluoromethyl Groups
- Target Compound: The benzenesulfonyl group (-SO2C6H5) is a strong electron-withdrawing moiety, likely stabilizing the molecule against oxidative degradation.
- Biological Implications : Sulfonyl groups are common in protease inhibitors (e.g., HIV therapeutics), suggesting the target compound may interact with serine/threonine kinases. In contrast, CF3-containing benzothiazoles are often explored in antimicrobial or anticancer contexts .
B. Aryl Acetamide Side Chains
Both the target compound and EP3348550A1 derivatives share a 2,5-dimethoxyphenyl acetamide side chain. This substituent provides:
- Solubility : Methoxy groups enhance water solubility via hydrogen bonding.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a member of the quinoline family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a quinoline core substituted with a benzenesulfonyl group and a dimethoxyphenyl moiety. The molecular formula is , and it possesses a molecular weight of approximately 452.9 g/mol. The unique structural components enhance its pharmacological properties, making it a candidate for drug development.
1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that This compound demonstrates potent activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Pseudomonas aeruginosa | 6.67 mg/mL |
| Candida albicans | 6.63 mg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent targeting resistant strains.
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that it inhibits cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing.
A notable study reported that derivatives of related compounds exhibited cytotoxic effects against several cancer cell lines, suggesting potential utility in oncology .
3. Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For example:
- Inhibition of carrageenan-induced paw edema in rats showed a reduction in inflammation by up to 94% at certain doses.
This suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activity of This compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : The compound might bind to DNA or interfere with its replication processes.
Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, enhancing our understanding of its pharmacodynamics .
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the quinoline class:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives with sulfonamide groups showed enhanced antibacterial activity compared to their non-sulfonated counterparts.
- Anticancer Screening : Compounds structurally similar to the one in focus were screened against various cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
